
6,13-Pentacenedione-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6,13-Pentacenedione-d12 is a deuterated derivative of 6,13-Pentacenedione, a polycyclic aromatic quinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C22D12O2, and it has a molecular weight of 320.4 g/mol . This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Pentacenedione-d12 typically involves the deuteration of 6,13-Pentacenedione. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
6,13-Pentacenedione-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
6,13-Pentacenedione-d12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and electronic properties.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6,13-Pentacenedione-d12 involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an aryl hydrocarbon receptor (AhR) ligand, leading to the activation of AhR pathways. This activation can result in various biological responses, including changes in gene expression and cellular metabolism .
類似化合物との比較
Similar Compounds
6,13-Pentacenedione: The non-deuterated form of the compound.
6,13-Pentacenequinone: Another quinone derivative with similar structural features.
6,13-Dihydropentacene-6,13-dione: A reduced form of the compound.
Uniqueness
6,13-Pentacenedione-d12 is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium can affect reaction kinetics, stability, and interactions with other molecules, making it valuable for specific research applications.
特性
CAS番号 |
68234-48-0 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
320.409 |
IUPAC名 |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChIキー |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
同義語 |
6,13-Pentacenequinone-d12 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


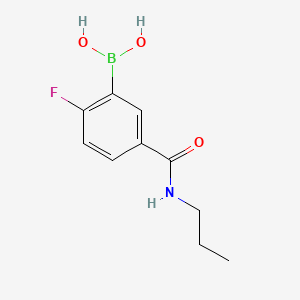
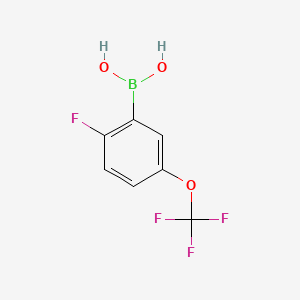
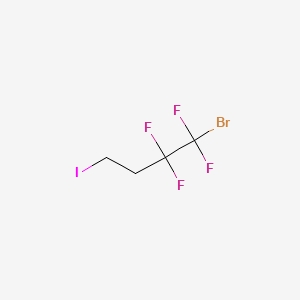


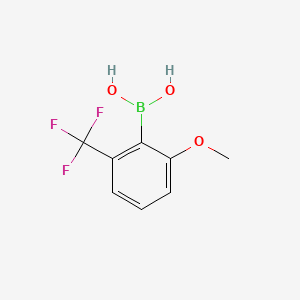
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
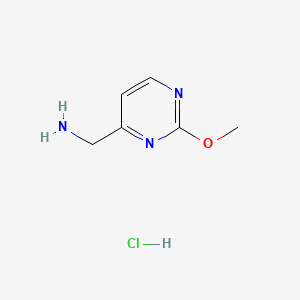

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)



